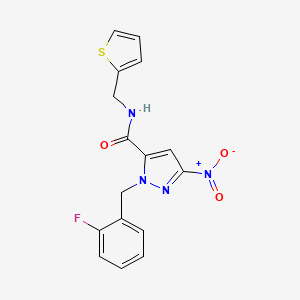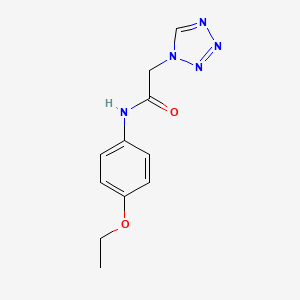![molecular formula C19H16ClFN4O3 B4329995 N-[2-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4329995.png)
N-[2-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxamide
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxamide, also known as CFTR(inh)-172, is a small molecule that has gained significant attention in the scientific community due to its potential applications in treating cystic fibrosis. CFTR(inh)-172 is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the flow of salt and water in and out of cells. In
Mécanisme D'action
N-[2-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxamide(inh)-172 inhibits N-[2-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxamide by binding to a specific site on the protein, preventing it from functioning properly. N-[2-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxamide is a chloride channel that is responsible for regulating the flow of salt and water in and out of cells. In cystic fibrosis patients, N-[2-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxamide is defective, leading to the buildup of thick, sticky mucus in the lungs and other organs. By inhibiting N-[2-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxamide, N-[2-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxamide(inh)-172 can potentially reduce the buildup of mucus, improving lung function.
Biochemical and Physiological Effects:
N-[2-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxamide(inh)-172 has been shown to have a significant impact on chloride transport in cells, reducing the activity of N-[2-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxamide and restoring normal salt and water transport. N-[2-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxamide(inh)-172 has also been shown to reduce the buildup of mucus in the lungs, improving lung function in cystic fibrosis patients. Additionally, N-[2-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxamide(inh)-172 has been shown to have anti-inflammatory effects, reducing the severity of lung inflammation in cystic fibrosis patients.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxamide(inh)-172 is a potent inhibitor of N-[2-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxamide, making it an ideal compound for studying the function of N-[2-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxamide in cells and tissues. The synthesis of N-[2-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxamide(inh)-172 has been optimized to produce high yields and purity, making it easy to obtain for laboratory experiments. However, N-[2-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxamide(inh)-172 has limitations, including its potential toxicity and off-target effects. Careful dosing and monitoring are required to ensure that N-[2-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxamide(inh)-172 is used safely and effectively in laboratory experiments.
Orientations Futures
There are several future directions for N-[2-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxamide(inh)-172 research, including the development of more potent and selective inhibitors of N-[2-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxamide, the exploration of alternative therapeutic targets for cystic fibrosis, and the investigation of N-[2-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxamide(inh)-172 in other diseases that involve abnormal chloride transport. Additionally, the use of N-[2-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxamide(inh)-172 in combination with other drugs may improve the efficacy of cystic fibrosis treatment. Further research is needed to fully understand the potential of N-[2-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxamide(inh)-172 in treating cystic fibrosis and other diseases.
Applications De Recherche Scientifique
N-[2-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxamide(inh)-172 has been extensively studied for its potential applications in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. N-[2-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxamide(inh)-172 has been shown to inhibit the activity of N-[2-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxamide, which is defective in cystic fibrosis patients. By inhibiting N-[2-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxamide, N-[2-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxamide(inh)-172 can potentially restore normal salt and water transport in the lungs, reducing the severity of the disease.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[(2-fluorophenyl)methyl]-5-nitropyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O3/c20-15-7-5-13(6-8-15)9-10-22-19(26)17-11-18(25(27)28)23-24(17)12-14-3-1-2-4-16(14)21/h1-8,11H,9-10,12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLDYPWFNIPYOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)NCCC3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxyethyl 1-[2-(4-fluorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B4329917.png)
![3'-phenyl-1-[(3-phenylpyrrolidin-1-yl)methyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4329921.png)
![2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide](/img/structure/B4329941.png)
![N-{4-[1-(4-fluorobenzyl)-3'-methyl-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl]phenyl}acetamide](/img/structure/B4329948.png)
![ethyl 2-[({[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]thio}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4329955.png)
![6-methoxy-2-[(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)thio]-1H-benzimidazole](/img/structure/B4329957.png)
![ethyl 6-{[(3-fluorobenzoyl)(pyridin-3-ylmethyl)amino]methyl}-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4329960.png)
![ethyl 4-(3-fluorophenyl)-6-{[(4-methoxybenzoyl)(pyridin-3-ylmethyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4329968.png)
![ethyl 4-(1,3-benzodioxol-5-yl)-6-({[(4-chlorophenyl)acetyl][2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4329976.png)
![5-{[4-(allyloxy)-3-methoxybenzyl]oxy}-1,2,3-trimethoxybenzene](/img/structure/B4329982.png)
![5-bromo-3-[(5-nitro-2,3-dihydro-1H-indol-1-yl)carbonyl]-1H-indole](/img/structure/B4329987.png)


